Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl nitrate (C₂H₅NO₃) is a volatile organic compound that plays a multifaceted role in atmospheric chemistry.[1] Initially considered a pollutant from fossil fuel combustion, it is now understood to have significant natural sources, particularly from oceanic emissions.[1][2][3] As an alkyl nitrate, it serves as an important temporary reservoir for reactive nitrogen oxides (NOx), which are key precursors to tropospheric ozone and secondary organic aerosols (SOA).[4] Understanding the formation, transport, and degradation of ethyl nitrate is crucial for accurately modeling air quality, climate, and the global nitrogen cycle.[4][5] These notes provide an overview of its atmospheric chemistry, quantitative data, and detailed experimental protocols for its study.
Application Notes
Formation Pathways of Ethyl Nitrate in the Atmosphere
Ethyl nitrate is introduced into the atmosphere through two primary pathways:
-
Photochemical Production: The dominant atmospheric formation route is the oxidation of ethane (C₂H₆) in the presence of nitrogen oxides (NOx). The ethyl peroxy radical (C₂H₅O₂•), an intermediate in ethane oxidation, reacts with nitric oxide (NO) to form ethyl nitrate.[4][6]
-
Oceanic Emissions: Natural processes in the ocean produce significant quantities of ethyl nitrate, which is then emitted into the marine boundary layer.[2][7] Studies have shown that surface waters, especially in regions of cool water upwelling, can be saturated with alkyl nitrates.[1][3]
Degradation Pathways of Ethyl Nitrate in the Atmosphere
Once in the atmosphere, ethyl nitrate is removed through several degradation processes:
-
Photolysis: The primary sink for ethyl nitrate is photolysis by solar radiation (wavelengths > 290 nm), which breaks the O-NO₂ bond to release an ethoxy radical (C₂H₅O•) and nitrogen dioxide (NO₂).[4][8] This process regenerates NOx in the atmosphere.
-
Reaction with Hydroxyl Radicals (•OH): Ethyl nitrate reacts with the hydroxyl radical, a key atmospheric oxidant.[4][8] This reaction proceeds via hydrogen abstraction and is a secondary, but still significant, loss pathway.[4]
-
Thermal Decomposition: While more significant at higher temperatures, thermal decomposition can also contribute to the breakdown of ethyl nitrate, especially in specific atmospheric conditions.[9][10][11]
Role as a NOx Reservoir and in Long-Range Transport
Compared to the relatively short lifetime of NOx in polluted areas, ethyl nitrate has a longer atmospheric lifetime, ranging from several days to weeks.[4][7][12] This allows it to be transported over long distances from source regions to remote areas, such as the open ocean.[4][7] Upon degradation, it releases NOx far from its origin, influencing the chemistry of otherwise pristine environments.[4]
Impact on Tropospheric Ozone (O₃) Formation
Ethyl nitrate has a dual role in tropospheric ozone chemistry. By sequestering NOx during its formation, it can locally reduce the rate of ozone production.[13] However, through long-range transport and subsequent degradation, it releases NOx in remote regions where NOx levels are typically low.[2] This release can enhance the efficiency of ozone production in these areas, contributing to background ozone levels.[2][14] Chemical transport models have shown that oceanic emissions of ethyl nitrate can contribute as much as 1 Dobson Unit (DU) to the tropospheric ozone column in certain regions.[2]
Role in Secondary Organic Aerosol (SOA) Formation
Organic nitrates, including ethyl nitrate, are known to contribute to the formation and composition of secondary organic aerosols.[15][16] The oxidation products of ethyl nitrate can have lower volatility than the parent compound, allowing them to partition into the aerosol phase.[15] The addition of a nitrate functional group generally reduces the vapor pressure of organic molecules, thereby enhancing their potential to form SOA.[16] Studies have estimated that organic nitrates can constitute a significant fraction (around 15%) of the total organic aerosol mass in certain environments.[15]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the atmospheric role of ethyl nitrate.
Table 1: Atmospheric Abundance and Lifetimes of Ethyl Nitrate
| Parameter | Value | Region/Conditions | Reference |
| Atmospheric Mixing Ratio | 0.6 to 16.6 ppt | Southern Ocean Atmosphere | [17] |
| Mean: 47.7 ppt | Polluted Urban Area (Juelich, Germany) | [8][18] |
| Global Atmospheric Burden | 4 Gg N | Global Chemical Transport Model | [7][12] |
| Atmospheric Lifetime | ~14 days | Global Average | [7][12] |
| ~80 days (vs. •OH) | Calculated | [8][18] |
| Several days to weeks | General | [4] |
| Oceanic Flux | 0.35 Tg of N per year (Methyl + Ethyl Nitrate) | Global Estimate | [2] |
Table 2: Key Reaction Rate Constants for Ethyl Nitrate
| Reaction | Rate Constant (k) | Temperature (K) | Reference |
| C₂H₅NO₃ + •OH | 2.7 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 298 | [18] |
| Thermal Decomposition | k = 10¹⁴·⁷⁴ exp(-38,000/RT) s⁻¹ | 448 - 482 | [10] |
Experimental Protocols
Protocol 1: Laboratory Synthesis of Ethyl Nitrate
This protocol is adapted from established laboratory procedures for the synthesis of alkyl nitrates for research purposes.
Objective: To synthesize pure ethyl nitrate for use in laboratory studies of its atmospheric chemistry.
Materials:
-
Absolute ethyl alcohol (C₂H₅OH)
-
Concentrated nitric acid (HNO₃, d=1.4)
-
Concentrated sulfuric acid (H₂SO₄)
-
Urea ((NH₂)₂CO)
-
Granular calcium chloride (CaCl₂)
-
Distillation apparatus
-
Separatory funnel
-
Dropping funnel
Procedure:
-
Safety Precaution: Ethyl nitrate is explosive and sensitive to shock and heat.[19] This synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (safety glasses, lab coat, gloves) and a blast shield. Distillation should be performed with extreme care to avoid overheating.
-
Reaction Setup: In a distillation flask, combine 38 g of absolute ethyl alcohol and 6 g of urea. Separately, boil concentrated nitric acid with a small amount of urea to remove any dissolved nitrous oxides, then cool to room temperature.
-
Esterification: Slowly add 60 g of the purified, cooled concentrated nitric acid to the distillation flask containing the alcohol and urea. Some procedures may call for the addition of sulfuric acid as a dehydrating agent.[4]
-
Distillation: Gently heat the reaction mixture. As the ethyl nitrate begins to distill (boiling point: 87°C), slowly add a mixture of 75 g of absolute ethyl alcohol and 100 g of the purified nitric acid from a dropping funnel. Continue the distillation until no more product comes over.
-
Purification:
-
Transfer the distillate to a separatory funnel.
-
Wash the crude ethyl nitrate three times with water to remove unreacted acid and alcohol. Use a double volume of water for the first wash.
-
Separate the organic layer and dry it over granular calcium chloride for several hours.
-
Final Distillation: Carefully re-distill the dried ethyl nitrate, collecting the fraction that boils sharply at 87°C.
-
Verification: Confirm the purity of the synthesized ethyl nitrate using Fourier-transform infrared (FTIR) spectroscopy to check for impurities like nitroethane, ethyl nitrite, and residual alcohols.[4]
Protocol 2: Investigation of Gas-Phase Photolysis and OH-Initiated Oxidation of Ethyl Nitrate in a Smog Chamber
This protocol describes a typical experiment to study the atmospheric degradation of ethyl nitrate under simulated conditions.
Objective: To determine the reaction products and kinetics of ethyl nitrate photolysis and its reaction with hydroxyl radicals.
Materials & Equipment:
-
Smog chamber (e.g., Teflon bag or quartz cell) with UV lamps
-
Synthesized ethyl nitrate (from Protocol 1)
-
Ozone (O₃) source
-
Water vapor source
-
High-purity nitrogen (N₂) and oxygen (O₂)
-
Analytical instruments: Fourier-Transform Infrared (FTIR) Spectrometer, Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Chamber Preparation: Clean the reaction chamber by flushing with high-purity N₂ and evacuating it multiple times to remove any residual contaminants.[20]
-
Reactant Introduction:
-
Inject a known concentration of synthesized ethyl nitrate into the chamber.
-
For OH-initiated oxidation studies, introduce a known amount of water vapor and ozone. Hydroxyl radicals will be generated in situ via the photolysis of O₃ in the presence of water (O₃ + hν → O(¹D) + O₂; O(¹D) + H₂O → 2•OH).[20]
-
Pressurize the chamber to atmospheric pressure (~1 atm) with synthetic air (a mixture of N₂ and O₂).[20]
-
Reaction Initiation: Turn on the UV lamps to initiate either photolysis of ethyl nitrate directly or the generation of •OH radicals.
-
Monitoring:
-
Continuously monitor the concentrations of ethyl nitrate and known products (e.g., NO₂, HNO₃, peroxyacetyl nitrate) throughout the experiment using an in-situ FTIR spectrometer.[4]
-
Periodically collect gas samples from the chamber for offline analysis by GC-MS to identify and quantify a broader range of organic products.
-
Data Analysis:
-
Calculate the decay rate of ethyl nitrate to determine reaction rate constants.
-
Calculate the formation yields of identified products by plotting the concentration of a product formed against the concentration of ethyl nitrate reacted.[4]
Protocol 3: Quantification of Atmospheric Ethyl Nitrate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for measuring ambient concentrations of ethyl nitrate.[17][21]
Objective: To collect and quantify ethyl nitrate from ambient air samples.
Materials & Equipment:
-
Air sampling pump
-
Adsorbent tubes or canisters for sample collection
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)
-
Cryogenic preconcentration system
-
Certified ethyl nitrate gas standard for calibration
Procedure:
Mandatory Visualizations
// Nodes
Ethane [label="Ethane (C₂H₆)\n+ OH", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ocean [label="Oceanic\nSources", fillcolor="#4285F4", fontcolor="#FFFFFF"];
EtO2_Radical [label="Ethyl Peroxy Radical\n(C₂H₅O₂•)", fillcolor="#FBBC05", fontcolor="#202124"];
Ethyl_Nitrate [label="Ethyl Nitrate\n(C₂H₅NO₃)\nin Atmosphere", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
Transport [label="Long-Range\nTransport", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=diamond];
Photolysis [label="Photolysis\n(+ hν)", fillcolor="#34A853", fontcolor="#FFFFFF"];
OH_Reaction [label="OH Reaction\n(+ •OH)", fillcolor="#34A853", fontcolor="#FFFFFF"];
NOx [label="NOx\n(NO + NO₂)", fillcolor="#FBBC05", fontcolor="#202124"];
Ozone [label="Tropospheric\nOzone (O₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
SOA [label="Secondary Organic\nAerosol (SOA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
HNO3 [label="Nitric Acid\n(HNO₃)\n(Sink)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Ethane -> EtO2_Radical [label="Oxidation"];
EtO2_Radical -> Ethyl_Nitrate [label="+ NO"];
Ocean -> Ethyl_Nitrate [label="Emission"];
Ethyl_Nitrate -> Transport [label=""];
Transport -> Ethyl_Nitrate [label="Remote Atmosphere"];
Ethyl_Nitrate -> Photolysis;
Ethyl_Nitrate -> OH_Reaction;
Photolysis -> NOx [label="Releases NO₂"];
OH_Reaction -> SOA [label="Leads to\nOxidation Products"];
OH_Reaction -> HNO3 [label="Can form"];
NOx -> Ozone [label="Catalyzes\nFormation"];
}
dot
Caption: Atmospheric lifecycle of ethyl nitrate, from formation to degradation.
// Nodes
start [label="Start", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep [label="Clean & Evacuate\nSmog Chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"];
inject_EN [label="Inject Known\n[Ethyl Nitrate]", fillcolor="#FBBC05", fontcolor="#202124"];
inject_oxidant [label="Inject Oxidant\nPrecursors\n(O₃, H₂O)", fillcolor="#FBBC05", fontcolor="#202124"];
pressurize [label="Pressurize with\nSynthetic Air", fillcolor="#4285F4", fontcolor="#FFFFFF"];
initiate [label="Initiate Reaction\n(Turn on UV Lamps)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
monitor [label="Monitor Reactants\n& Products\n(FTIR, GC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
analyze [label="Calculate Rates\n& Product Yields", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
start -> prep;
prep -> inject_EN;
inject_EN -> inject_oxidant;
inject_oxidant -> pressurize;
pressurize -> initiate;
initiate -> monitor;
monitor -> analyze;
analyze -> end;
}
dot
Caption: Experimental workflow for smog chamber studies of ethyl nitrate.
// Nodes
start [label="Start", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"];
sampling [label="Collect Ambient Air\n(Adsorbent Tube\nor Canister)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
precon [label="Cryogenic\nPreconcentration\n& Thermal Desorption", fillcolor="#FBBC05", fontcolor="#202124"];
gc [label="Separation by\nGas Chromatography (GC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
ms [label="Detection by\nMass Spectrometry (MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
quantify [label="Identify & Quantify\nvs. Standards", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
start -> sampling;
sampling -> precon;
precon -> gc;
gc -> ms;
ms -> quantify;
quantify -> end;
}
dot
Caption: Analytical workflow for measuring atmospheric ethyl nitrate.
References